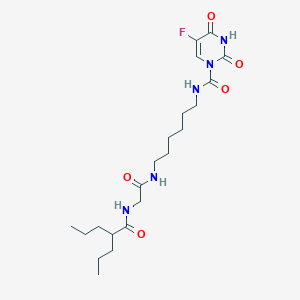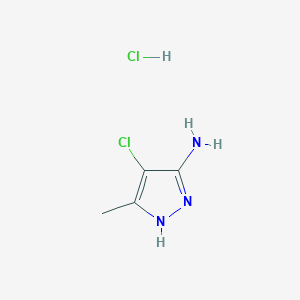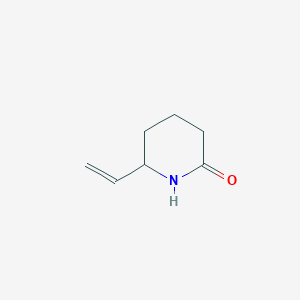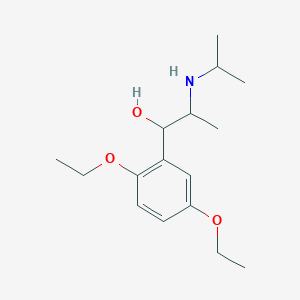
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol, also known as IAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IAP belongs to a class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism Of Action
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol exerts its effects by binding to beta-adrenergic receptors in the body. These receptors are found in the smooth muscle of the lungs and other tissues throughout the body. When 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol binds to these receptors, it causes the smooth muscle to relax, which leads to bronchodilation. Additionally, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been shown to inhibit the release of inflammatory mediators, which could contribute to its anti-inflammatory effects.
Biochemical And Physiological Effects
Studies have shown that 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has a number of biochemical and physiological effects. In addition to its bronchodilatory and anti-inflammatory effects, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been shown to increase heart rate and cardiac output. It has also been shown to increase the production of cyclic AMP, which is a signaling molecule that plays a role in a variety of physiological processes.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, it has been shown to have potent bronchodilatory and anti-inflammatory effects, which makes it a useful tool for studying respiratory and inflammatory conditions. However, one limitation of using 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol in lab experiments is that it is a synthetic compound, which could limit its relevance to natural physiological processes.
Future Directions
There are a number of potential future directions for research on 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol. One area of interest is the development of new formulations of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol that could improve its efficacy and reduce its side effects. Additionally, researchers could investigate the potential use of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol involves the reaction of 2,5-diethoxybenzaldehyde with isopropylamine to form 2-(propan-2-ylamino)-5-diethoxybenzaldehyde. This intermediate is then reacted with propanolamine to form the final product, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol.
Scientific Research Applications
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been studied extensively for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have bronchodilatory effects, which makes it a promising candidate for the treatment of asthma and COPD. Additionally, 1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol has been shown to have anti-inflammatory effects, which could make it useful in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
properties
CAS RN |
1907-66-0 |
|---|---|
Product Name |
1-(2,5-Diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol |
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
1-(2,5-diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C16H27NO3/c1-6-19-13-8-9-15(20-7-2)14(10-13)16(18)12(5)17-11(3)4/h8-12,16-18H,6-7H2,1-5H3 |
InChI Key |
OJISRTSIAOBZGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)NC(C)C)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C(C)NC(C)C)O |
Other CAS RN |
1907-66-0 |
synonyms |
1-(2,5-diethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



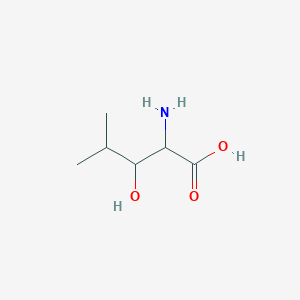
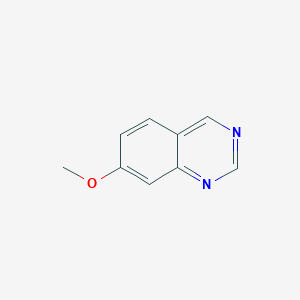
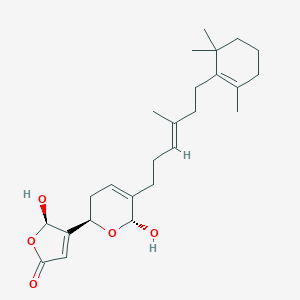
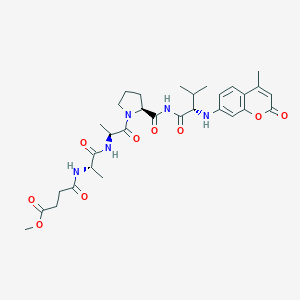
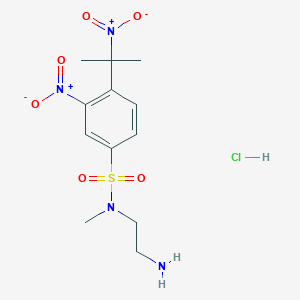
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
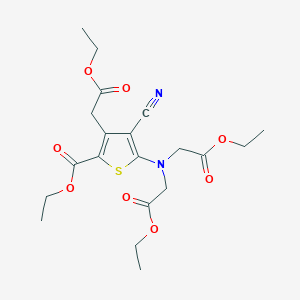
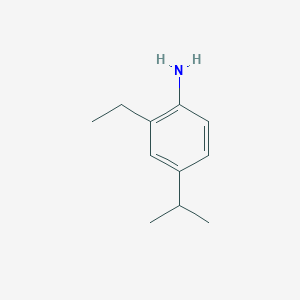
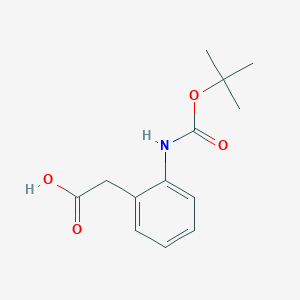
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
